(R)-5-Phenylpyrrolidin-2-one

Übersicht

Beschreibung

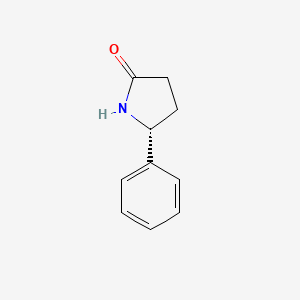

®-5-Phenylpyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidinones It is characterized by a five-membered lactam ring with a phenyl group attached to the fifth carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Phenylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetic acid with ammonia or an amine under dehydrating conditions to form the corresponding amide, which then undergoes

Biologische Aktivität

(R)-5-Phenylpyrrolidin-2-one, a chiral compound with a molecular formula of CHN\O, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidinone ring with a phenyl group attached to the second carbon. Its molecular weight is approximately 161.20 g/mol, making it a relatively small molecule with potential for significant biological interaction.

Target Interactions

This compound primarily interacts with various enzymes and receptors, influencing numerous biochemical pathways. Notably, it has been shown to:

- Inhibit Acetylcholinesterase : This inhibition leads to increased levels of acetylcholine, enhancing cholinergic signaling, which is crucial for cognitive functions.

- Modulate Cytochrome P450 Enzymes : This interaction affects the metabolism of various drugs and endogenous compounds, potentially altering drug efficacy and toxicity profiles.

Cellular Effects

This compound has demonstrated the ability to influence cell signaling pathways, including:

- MAPK/ERK Pathway : Critical for cell proliferation and differentiation, modulation of this pathway suggests potential applications in cancer therapy.

- Neuroprotective Effects : Studies indicate that the compound may provide neuroprotection in models of cerebral ischemia, improving neurological outcomes .

Stability and Dosage Effects

In vitro studies indicate that this compound remains stable under physiological conditions, allowing for prolonged biological activity. Its effects vary significantly with dosage in animal models:

- Low Doses : Show beneficial effects such as neuroprotection and anti-inflammatory activity.

- High Doses : May lead to adverse effects or toxicity; thus, careful dosage regulation is necessary for therapeutic applications .

Neuropharmacological Research

A study investigated the effects of this compound on rats subjected to middle cerebral artery occlusion (MCAO), a model for stroke. Key findings included:

| Treatment Group | Neurological Improvement (%) | Behavioral Changes |

|---|---|---|

| This compound | 35% | Increased locomotor activity |

| Piracetam | 25% | Enhanced cognitive function |

| Control (Saline) | 0% | No significant change |

The compound significantly improved exploratory behavior and reduced anxiety-like symptoms compared to the control group .

Pharmacological Applications

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

- Cognitive Enhancement : Potential use in treating cognitive deficits associated with neurodegenerative diseases.

- Neuroprotection : Application in stroke recovery protocols.

- Anxiolytic Effects : Possible treatment for anxiety disorders due to its influence on neurotransmitter systems.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

(R)-5-Phenylpyrrolidin-2-one exhibits significant interactions with various enzymes and proteins, influencing numerous biochemical pathways. Its ability to inhibit specific enzymes makes it a candidate for modulating metabolic processes. For example, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism.

Enzyme Interaction

- Cytochrome P450 : Inhibits certain isoforms, affecting drug metabolism.

- MAPK/ERK Pathway : Modulates signaling pathways involved in cell proliferation and differentiation.

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent in various conditions:

- Cognitive Enhancement : Studies indicate that it may improve cognitive functions in ischemic brain injury models. In rat experiments, it demonstrated neuroprotective effects and improved behavioral outcomes post-stroke .

- Antitumor Activity : Derivatives of this compound have shown promising results against various cancer cell lines. For instance, (3E)-5-hydroxy derivatives exhibit significant antitumor properties.

Neuropharmacology

Research has highlighted the compound's potential in treating neurological disorders:

- Neurological Deficits : In animal models of cerebral ischemia, this compound reduced neurological deficits and improved motor functions compared to control groups .

- Behavioral Studies : It has been shown to enhance exploratory behavior and reduce anxiety-like symptoms in rats .

Organic Synthesis

The compound serves as a versatile synthon in organic chemistry:

- Synthesis of Fine Chemicals : Utilized in the preparation of various pharmaceuticals and agrochemicals due to its reactivity.

- Dyes and Pigments : Employed in the synthesis of colorants due to its structural properties.

Cognitive Function Improvement

A study involving this compound demonstrated significant improvements in cognitive function among rats subjected to induced ischemic conditions. The compound was administered intraperitoneally over several days, resulting in enhanced performance on behavioral tests compared to control groups treated with saline or piracetam .

Antitumor Activity Assessment

Research on derivatives of this compound revealed notable antitumor effects against specific cancer cell lines. These derivatives were tested for their ability to inhibit tumor growth and showed promise as potential anticancer agents.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic agent for cognitive enhancement | Improved cognitive functions in animal models |

| Neuropharmacology | Treatment for neurological deficits | Reduced deficits post-cerebral ischemia |

| Organic Synthesis | Versatile synthon for fine chemicals | Used in pharmaceuticals and agrochemicals |

| Antitumor Activity | Efficacy against cancer cell lines | Promising results from derivative studies |

Eigenschaften

IUPAC Name |

(5R)-5-phenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVESJBDGOZUZRH-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.